BRD2492
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Overview
Description
BRD2492 is a novel potent HDAC1/2 inhibitor.
Scientific Research Applications
Bromodomain Proteins and Cancer Research
BRD2492 is intricately linked to the study of bromodomain-containing proteins (BRDs), which play significant roles in gene regulation through histone modification and have been implicated in various cancers. The discovery of I-BRD9, a selective cellular chemical probe for bromodomain-containing protein 9 (BRD9), has opened pathways to study genes regulated by BRD9 in oncology and immune response pathways (Theodoulou et al., 2016). Additionally, BRD9's role as a subunit of SWI/SNF chromatin remodeling complexes has been shown to be crucial in certain cancers, such as pediatric malignant rhabdoid tumors (Wang et al., 2019).
Epigenetic Therapy and Drug Discovery
The bromodomain (BrD) family, including BRD9, is being targeted for therapeutic potential in various diseases, including cancer. Small-molecule inhibitors of BrDs have been developed, revealing their potential as drug targets (Zaware & Zhou, 2019). The identification of novel small-molecule inhibitors of BRD4, a protein related to BRD9, through structure-based virtual screening further underscores the role of BRDs in drug discovery (Vidler et al., 2013).
Understanding Bromodomain Structure and Function
High-resolution crystal structures of various BRDs have been elucidated, providing comprehensive insight into their structure and substrate recognition, aiding in the development of specific inhibitors (Filippakopoulos et al., 2012). This structural analysis is vital for understanding the role of BRD9 and related proteins in cellular processes.
Role in Cellular Transcription and Chromatin Remodeling
BRD9 has been identified as a positive regulatory component of P-TEFb, stimulating RNA polymerase II-dependent transcription, which is fundamental in gene expression regulation (Jang et al., 2005). This highlights its importance in transcriptional control and chromatin dynamics.
Impact on Acute Myeloid Leukemia (AML) and Resistance Mechanisms
BRD9 has been identified as essential for sustaining MYC transcription and rapid cell proliferation in AML cells. Inhibitors targeting BRD9 selectively suppressed AML cell line proliferation, revealing potential therapeutic avenues (Hohmann et al., 2016).
Properties
CAS No. |
1821669-43-5 |
---|---|
Molecular Formula |
C20H18N4O2 |
Molecular Weight |
346.39 |
IUPAC Name |
4-Acetylamino-N-(2-amino-5-pyridin-4-yl-phenyl)-benzamide |
InChI |
InChI=1S/C20H18N4O2/c1-13(25)23-17-5-2-15(3-6-17)20(26)24-19-12-16(4-7-18(19)21)14-8-10-22-11-9-14/h2-12H,21H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
BBHURYMVPMFILR-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC(C2=CC=NC=C2)=CC=C1N)C3=CC=C(NC(C)=O)C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BRD2492 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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